molecular formula C31H42N2O7 B13426836 Triptolide O-bipiperidine Carbaldehyde

Triptolide O-bipiperidine Carbaldehyde

Cat. No.: B13426836
M. Wt: 554.7 g/mol
InChI Key: XXFRDXHJZOXCIW-ANXWDJHHSA-N
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Description

Triptolide O-bipiperidine Carbaldehyde is a derivative of triptolide, a diterpenoid triepoxide isolated from the Chinese medicinal plant Tripterygium wilfordii Hook F. Triptolide has been widely studied for its potent anti-inflammatory, immunosuppressive, and antitumor properties . This compound is a synthetic compound designed to enhance the bioavailability and reduce the toxicity of triptolide, making it a promising candidate for various therapeutic applications.

Preparation Methods

The synthesis of Triptolide O-bipiperidine Carbaldehyde involves several steps, starting with the extraction of triptolide from Tripterygium wilfordii Hook F. The extracted triptolide undergoes chemical modifications to introduce the O-bipiperidine and carbaldehyde groups. Common synthetic routes include:

Chemical Reactions Analysis

Triptolide O-bipiperidine Carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups.

Scientific Research Applications

Triptolide O-bipiperidine Carbaldehyde has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Triptolide O-bipiperidine Carbaldehyde is unique compared to other triptolide derivatives due to its enhanced bioavailability and reduced toxicity. Similar compounds include:

Properties

Molecular Formula

C31H42N2O7

Molecular Weight

554.7 g/mol

IUPAC Name

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] 4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C31H42N2O7/c1-17(2)29-23(39-29)24-31(40-24)28(3)10-7-19-20(16-36-25(19)34)21(28)15-22-30(31,38-22)26(29)37-27(35)33-13-8-18(9-14-33)32-11-5-4-6-12-32/h17-18,21-24,26H,4-16H2,1-3H3/t21-,22-,23-,24-,26+,28-,29-,30+,31+/m0/s1

InChI Key

XXFRDXHJZOXCIW-ANXWDJHHSA-N

Isomeric SMILES

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C

Canonical SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)N8CCC(CC8)N9CCCCC9)O7)COC6=O)C

Origin of Product

United States

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